molecular formula C16H11BrN2OS B3122242 (5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 301343-53-3

(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3122242
CAS No.: 301343-53-3
M. Wt: 359.2 g/mol
InChI Key: AIAAGBKUKPRENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H11BrN2OS and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in certain cancer cell lines, leading to apoptosis or cell cycle arrest . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also alter gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular processes, such as protein synthesis, DNA replication, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, it can affect the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is crucial for determining the bioavailability and efficacy of the compound in various biological systems .

Subcellular Localization

The subcellular localization of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAAGBKUKPRENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.